molecular formula C23H17NO4 B11571543 N-(2-benzoyl-1-benzofuran-3-yl)-2-methoxybenzamide

N-(2-benzoyl-1-benzofuran-3-yl)-2-methoxybenzamide

Cat. No.: B11571543
M. Wt: 371.4 g/mol
InChI Key: CSHSJUOIGXFFNP-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-2-methoxybenzamide is a complex organic compound with a unique structure that combines benzofuran and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-2-methoxybenzamide typically involves the reaction of 2-hydroxybenzonitrile with bromoethanone derivatives to form 2-benzoyl-1-benzofuran-3-amine. This intermediate is then treated with acetic anhydride or ethyl chloroformate to yield the corresponding N-acetyl or N-ethoxycarbonyl derivatives . These N-activated compounds are further alkylated with ethyl bromoacetate to provide ethyl N-acetyl-N-(2-benzoyl-1-benzofuran-3-yl)glycinate and ethyl N-(2-benzoyl-1-benzofuran-3-yl)-N-ethoxycarbonylglycinate, respectively .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The benzofuran and benzamide moieties can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(2-benzoyl-1-benzofuran-3-yl)-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2-benzoyl-1-benzofuran-3-yl)-2-methoxybenzamide is unique due to its specific combination of benzofuran and benzamide moieties, which confer distinct chemical and biological properties. Its methoxy group further differentiates it from other similar compounds, potentially enhancing its reactivity and biological activity.

Properties

Molecular Formula

C23H17NO4

Molecular Weight

371.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-2-methoxybenzamide

InChI

InChI=1S/C23H17NO4/c1-27-18-13-7-6-12-17(18)23(26)24-20-16-11-5-8-14-19(16)28-22(20)21(25)15-9-3-2-4-10-15/h2-14H,1H3,(H,24,26)

InChI Key

CSHSJUOIGXFFNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

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